

What is the chemical structure of Hematinic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hematinic acid*

Cat. No.: *B1213417*

[Get Quote](#)

An In-depth Technical Guide to **Hematinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Hematinic acid**, a pyrrole compound derived from the oxidative degradation of protoporphyrin in hemoglobin.^[1] It details the chemical structure, physicochemical properties, and established experimental protocols for its synthesis. This guide is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

Chemical Identity and Structure

Hematinic acid is chemically known as 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid.^[2] It is classified as an oxidatively degraded pyrrole.^[1] The fundamental structure consists of a maleimide ring substituted with a methyl group and a propanoic acid chain.

Key Identifiers:

- IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid
- Synonyms: **Hematinic acid**, 2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid^[2] [3]
- Molecular Formula: C₈H₉NO₄^[4]^[5]

- CAS Number: 487-65-0[\[5\]](#)

The 2D chemical structure of **Hematinic acid** is as follows:

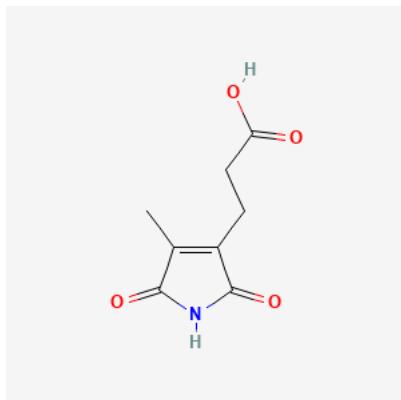


Image Source: PubChem CID 68098.[\[2\]](#)

Physicochemical and Spectroscopic Data

Quantitative data pertaining to **Hematinic acid** are summarized below. These properties are critical for experimental design, formulation, and analytical characterization.

Physicochemical Properties

Property	Value	Source
Molecular Weight	183.16 g/mol	[4] [5]
Exact Mass	183.05315777 Da	[2]
Appearance	Solid powder	[5]
Solubility	0.22 M	[1]
Elemental Analysis	C: 52.46%, H: 4.95%, N: 7.65%, O: 34.94%	[5]
Stereochemistry	Achiral	[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Hematinic acid**. The following techniques have been reported in the literature.

Technique	Description	Source
¹³ C NMR	¹³ C Nuclear Magnetic Resonance spectra are available.	[2]
GC-MS	Gas Chromatography-Mass Spectrometry data has been reported.	[2] [6]

Experimental Protocols

The synthesis of **Hematinic acid** can be achieved through both biochemical degradation and multi-step chemical synthesis.

Synthesis via Oxidative Degradation of Hemoglobin

This method involves the breakdown of hemoglobin using a chemical oxidizing agent.[\[1\]](#)[\[7\]](#)

Principle: Phenylhydrazine is used to induce the oxidative cleavage of the heme porphyrin ring in hemoglobin under aerobic conditions, yielding **Hematinic acid** among other degradation products.[\[7\]](#)

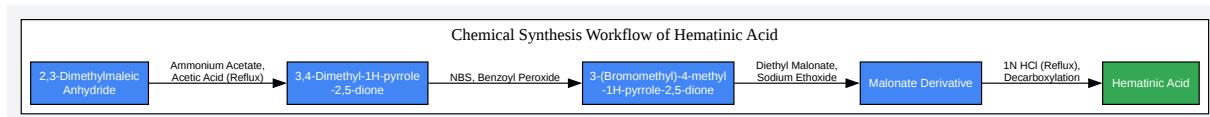
Methodology:

- **Preparation of Reactants:** Prepare a solution of hemoglobin (Hb) at a concentration of 2 mM (as heme). Prepare solutions of phenylhydrazine (PH) at concentrations ranging from 5 mM to 20 mM.
- **Incubation:** Incubate the hemoglobin solution with the phenylhydrazine solution under aerobic conditions. The reaction is dependent on both the concentration of phenylhydrazine and the incubation time.
- **Optimal Conditions:** A maximal yield of approximately $18.8 \times 10^{-4}\%$ was achieved using 20 mM phenylhydrazine with an incubation time of 2 hours.[\[7\]](#)
- **Product Analysis:** The resulting **Hematinic acid** is derivatized to its methyl ester form.

- Quantification: The derivatized product is then quantified using gas-liquid chromatography (GLC).[\[7\]](#)

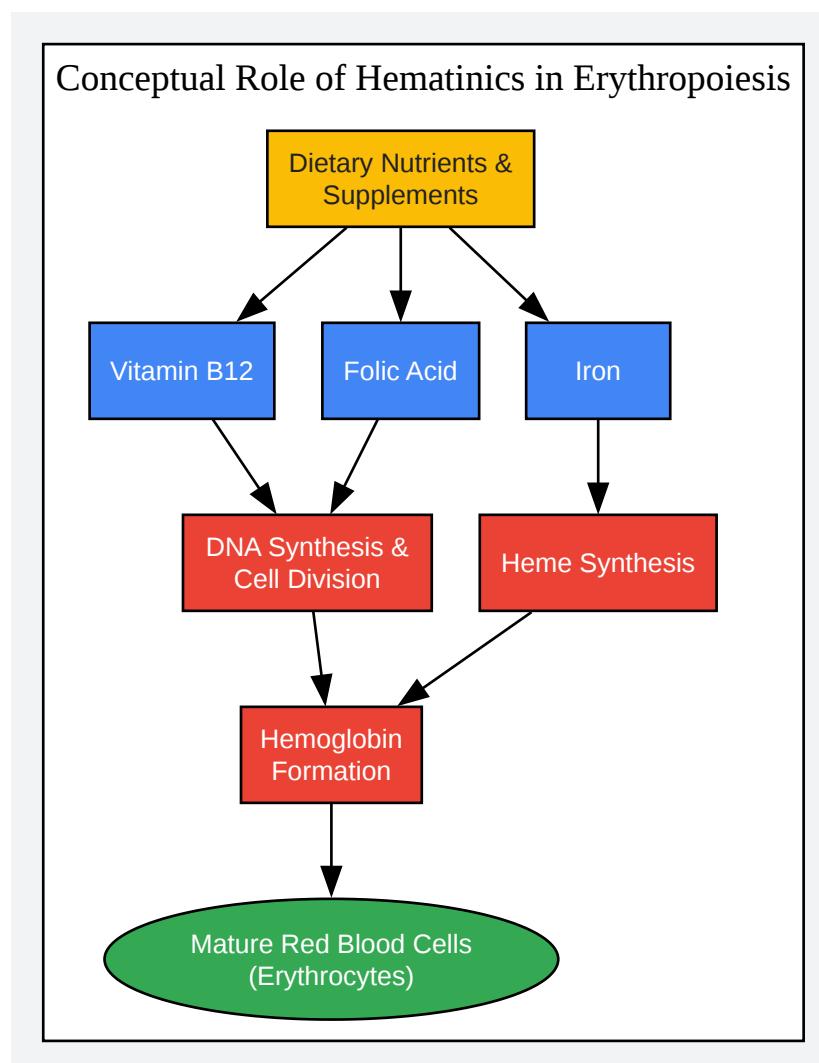
Multi-Step Chemical Synthesis from 2,3-Dimethylmaleic Anhydride

A convenient four-step synthesis starting from a commercially available precursor has been reported.[\[6\]](#)


Principle: This pathway builds the final molecule by sequentially modifying the starting anhydride to introduce the necessary functional groups.

Methodology:

- Step 1: Imide Formation: A solution of 2,3-dimethylmaleic anhydride (e.g., 80.3 mmol in 200 mL acetic acid) is stirred while adding ammonium acetate (e.g., 106 mmol in 100 mL acetic acid). The mixture is refluxed for 4 hours. After cooling and solvent removal, the resulting 3,4-dimethyl-1H-pyrrole-2,5-dione is recrystallized.[\[6\]](#)
- Step 2: Bromination: The product from Step 1 is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., CCl₄) under reflux to yield the monobrominated compound, 3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dione.[\[6\]](#)
- Step 3: Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate and a base, sodium ethoxide, in ethanol under reflux. This step introduces the carbon backbone for the propanoic acid side chain.[\[6\]](#)
- Step 4: Decarboxylation: The malonate derivative is refluxed in 1N hydrochloric acid for approximately 4 hours. This final step hydrolyzes the ester groups and induces decarboxylation to yield the final product, **Hematinic acid**.[\[6\]](#)
- Purification: The final product can be purified using techniques such as preparative HPLC.[\[6\]](#)


Diagrams and Workflows

Visual representations of the synthesis pathway and the broader biological context of hematinics are provided below.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **Hematinic acid** from 2,3-dimethylmaleic anhydride.

[Click to download full resolution via product page](#)

Caption: The role of key hematinics (Iron, B12, Folic Acid) in red blood cell production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Hematinic acid | 487-65-0 [smolecule.com]
- 2. Hematinic acid | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hematinic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Production of hematinic acid by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Hematinic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213417#what-is-the-chemical-structure-of-hematinic-acid\]](https://www.benchchem.com/product/b1213417#what-is-the-chemical-structure-of-hematinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com